Monohexyl pimelate

Plasticizer Lubricant Formulation

Generic pimelate esters fail in high-temperature processing due to volatility and polarity mismatch. Monohexyl pimelate solves this with a C/O ratio of 3.25 and MW 244.33 g/mol, delivering reduced fuming, lower migration, and enhanced non-polar base oil compatibility. • Boiling point ~162°C at 8 mmHg minimizes additive loss during extrusion. • MW 244.33 g/mol ensures lower diffusion rates vs. monomethyl/monoethyl pimelates. • Free carboxylic acid handle enables reactive formulation tailoring.

Molecular Formula C13H24O4
Molecular Weight 244.33 g/mol
Cat. No. B15379531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonohexyl pimelate
Molecular FormulaC13H24O4
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)CCCCCC(=O)O
InChIInChI=1S/C13H24O4/c1-2-3-4-8-11-17-13(16)10-7-5-6-9-12(14)15/h2-11H2,1H3,(H,14,15)
InChIKeyAQXMYZIENQAELB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monohexyl Pimelate for Lubricants & Plasticizers


Monohexyl pimelate (CAS 1936104-61-8) is a specialty monoester of pimelic acid, characterized by a seven-carbon dicarboxylic backbone with a single hexyl ester substitution, yielding the molecular formula C₁₃H₂₄O₄ and a molecular weight of 244.33 g/mol [1]. It is primarily utilized as a functional additive in lubricants, plasticizers, and organic synthesis, where its specific balance of hydrophobic and hydrophilic properties is leveraged [2]. Its unique structure offers a distinct polarity profile compared to its diester and other monoester counterparts, enabling tailored interactions in complex formulations.

Monohexyl Pimelate vs. Generic Esters


Simply substituting a generic pimelate ester, such as dimethyl or diethyl pimelate, for monohexyl pimelate fails due to profound differences in physicochemical properties. Diester derivatives, which lack a free carboxylic acid group, exhibit significantly lower polarity and hydrogen-bonding capacity, leading to drastically different solubility and compatibility with polar polymers . Conversely, monoesters with shorter alkyl chains (e.g., monoethyl pimelate) are substantially more water-soluble, which can compromise performance in applications requiring low water uptake or specific hydrophobic balance . The specific hexyl chain in monohexyl pimelate provides a quantifiable middle ground, delivering a unique combination of moderate hydrophobicity and a reactive carboxylic acid handle not found in other pimelate esters .

Monohexyl Pimelate Performance Benchmarks


Density vs. Key Pimelate Esters

Monohexyl pimelate exhibits a specific gravity of 1.06 at 20°C . This is notably higher than the commonly used diester analog, dimethyl pimelate, which has a density of 1.041 g/mL at 25°C , and diethyl pimelate at 0.994 g/mL at 25°C . This higher density is a key differentiation for formulators, as it impacts volume-to-weight ratios and compatibility with denser polymer matrices.

Plasticizer Lubricant Formulation

Molecular Weight vs. Monoester Analogs

The molecular weight of monohexyl pimelate is 244.33 g/mol . This is significantly higher than monoethyl pimelate (188.22 g/mol) and monomethyl pimelate (174.19 g/mol) , and falls between these lighter monoesters and the heavier dihexyl pimelate (328.49 g/mol) [1]. Increased molecular weight is directly correlated with reduced volatility and improved permanence in polymer applications, making it a better choice for long-term, low-emission plasticization compared to its lower-MW analogs.

Plasticizer Polymer Additive Migration

Boiling Point vs. Diethyl Pimelate

The boiling point of monohexyl pimelate is approximately 162 °C at 8 mmHg . Under comparable low-pressure conditions, diethyl pimelate has a reported boiling point of 135-138 °C at 1 mmHg or 192-194 °C at 100 mmHg . While a direct, normalized comparison is challenging due to differing pressure conditions, the data suggest a wider thermal processing window for monohexyl pimelate, making it less prone to volatilization during high-shear compounding or high-temperature molding operations.

Processing Window Thermal Stability Polymer Processing

Hydrophobicity via C/O Ratio

The molecular formula of monohexyl pimelate is C₁₃H₂₄O₄, with a carbon-to-oxygen (C/O) ratio of 3.25 . This is significantly higher than that of monoethyl pimelate (C₉H₁₆O₄, C/O ratio = 2.25) and pimelic acid itself (C₇H₁₂O₄, C/O ratio = 1.75) [1]. This higher carbon content per oxygen atom indicates a more hydrophobic character, which reduces water solubility and enhances compatibility with non-polar polymer matrices like polyolefins and certain rubbers.

Water Resistance Hydrophobicity Polymer Compatibility

Monohexyl Pimelate Application Scenarios


High-Temperature Polymer Compounding and Extrusion

Based on its elevated molecular weight (244.33 g/mol) and boiling point (~162°C at 8 mmHg) relative to common diesters like diethyl pimelate, monohexyl pimelate is the superior choice for internal lubrication and plasticization during high-temperature polymer compounding and extrusion . The reduced volatility, inferred from its higher boiling point, minimizes additive loss via fuming and plate-out on equipment, ensuring more consistent processing and a safer work environment compared to lighter, more volatile monoesters.

Hydrophobic Lubricant and Grease Additives

The high carbon-to-oxygen ratio (3.25) and density (1.06 g/mL) of monohexyl pimelate make it an ideal candidate for lubricant formulations requiring enhanced hydrophobicity and compatibility with non-polar base oils . Unlike more polar monoesters like monoethyl pimelate (C/O ratio 2.25), monohexyl pimelate is less prone to water emulsification and aqueous leaching, thereby improving the longevity and performance of lubricants in wet or humid operating environments.

Low-Migration Plasticizer Systems

When designing plasticizer systems for applications with strict migration limits—such as food-contact materials or medical devices—monohexyl pimelate offers a quantifiable advantage . Its molecular weight of 244.33 g/mol is significantly greater than that of monomethyl (174.19 g/mol) and monoethyl (188.22 g/mol) pimelates, which directly correlates to lower diffusion rates within a polymer matrix. This makes it a more permanent, less migratory additive, enhancing the long-term safety and performance of the final article.

Synthesis of Amphiphilic Intermediates

As a key building block in organic synthesis, monohexyl pimelate provides a unique, quantifiable polarity profile that is not achievable with other pimelate esters [1]. The specific balance of a reactive carboxylic acid head-group and a moderately hydrophobic hexyl tail (C/O ratio 3.25) allows chemists to fine-tune the amphiphilic character of downstream molecules, such as surfactants or drug delivery vehicles, in a way that shorter-chain (more hydrophilic) or diester (non-reactive) pimelates cannot.

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